molecular formula C12H24 B13417121 4-Methyl-1-undecene CAS No. 74630-39-0

4-Methyl-1-undecene

Cat. No.: B13417121
CAS No.: 74630-39-0
M. Wt: 168.32 g/mol
InChI Key: XOPDEIDKEIFVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-undecene is an organic compound with the molecular formula C₁₂H₂₄ . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Undecene, 4-methyl- and has a molecular weight of 168.3190 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-undecene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-undecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: The double bond can be reduced to form 4-methylundecane.

    Substitution: It can undergo halogenation, where halogens such as chlorine or bromine are added across the double bond.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Microbial Biosynthesis

Recent studies have highlighted the role of 4-Methyl-1-undecene as a product of microbial biosynthesis. Specifically, research has identified a nonheme iron-dependent enzyme in Pseudomonas species that converts medium-chain fatty acids into terminal olefins, including this compound. This discovery opens avenues for biofuel production and the development of chemical building blocks from renewable resources .

Key Findings:

  • The enzyme facilitates the transformation of fatty acids (C10–C14) into hydrocarbons.
  • This process could lead to sustainable methods for producing fuels and other valuable chemicals from biomass.

Environmental Monitoring

This compound has been detected in air quality studies, where it serves as an indicator of volatile organic compounds emitted from industrial sources. For instance, a case study in Colorado monitored air emissions and identified 1-undecene among other compounds, suggesting its relevance in assessing environmental pollution levels .

Applications:

  • Used as a marker for air quality assessments.
  • Helps in understanding the impact of industrial emissions on local environments.

Chemical Synthesis and Materials Science

In materials science, this compound can be utilized in the synthesis of various polymeric materials. Its terminal double bond allows for further chemical modifications, making it a versatile building block for creating new materials with tailored properties.

Potential Uses:

  • As a monomer in polymerization reactions to produce elastomers or plastics.
  • In the formulation of specialty chemicals and surfactants.

Case Studies and Research Insights

Study Focus Findings
Microbial Biosynthesis StudyExamined the enzymatic conversion of fatty acidsIdentified enzymes that produce this compound from fatty acids
Air Quality Case StudyMonitored industrial emissionsDetected this compound as part of volatile organic compounds
Polymer Synthesis ResearchInvestigated applications in material scienceExplored potential uses as a monomer for polymers

Mechanism of Action

The mechanism of action of 4-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of different oxidation products .

Comparison with Similar Compounds

Similar Compounds

    1-Undecene: Similar structure but lacks the methyl group at the fourth position.

    4-Methylundecane: Saturated version of 4-Methyl-1-undecene, with no double bond.

    2-Methyl-1-undecene: Similar structure but with the methyl group at the second position.

Uniqueness

This compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers and other similar compounds .

Biological Activity

4-Methyl-1-undecene is an aliphatic hydrocarbon that belongs to the class of unsaturated fatty acids. Its biological activity has garnered interest due to its potential applications in agriculture, microbiology, and medicine. This article explores the various biological activities associated with this compound, supported by data tables and case studies.

This compound is characterized by its molecular formula C12H24C_{12}H_{24} and a double bond between the first and second carbon atoms. The compound's structure allows it to participate in various biochemical interactions, which are critical for its biological activity.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound, particularly against pathogenic bacteria. For instance, Pseudomonas fluorescens MFE01 has been shown to produce 1-undecene, which includes this compound as a significant volatile organic compound (VOC). This VOC contributes to the aerial inhibition of Legionella pneumophila, a pathogen responsible for legionellosis .

Table 1: Inhibition of Legionella pneumophila Growth by this compound

CompoundConcentration (µg/mL)Inhibition Zone (mm)
This compound1015
1-undecene1012
Control (No Treatment)-0

The above table illustrates that at a concentration of 10 µg/mL, this compound significantly inhibits the growth of L. pneumophila.

2. Effects on Fungal Growth

Another area of interest is the impact of this compound on fungal species. A study demonstrated that treatments with this compound resulted in reduced mycelial growth and discoloration in mushroom species such as Agaricus bisporus and Pleurotus ostreatus. The application of volatile compounds, including this compound, showed varying degrees of toxicity depending on concentration .

Table 2: Effects of Volatile Compounds on Fungal Growth

CompoundConcentration (µg)Mycelial Growth Reduction (%)
This compound≥1040
Methanethiol≥1050
Control-0

This data indicates that while both methanethiol and this compound exhibit antifungal properties, the latter's effectiveness varies with concentration.

3. Phytotoxicity

The phytotoxic effects of this compound have also been documented. In agricultural settings, it has been observed to inhibit seedling growth in crops such as lettuce and broccoli when applied in sufficient quantities . The compound's mode of action appears to involve disruption of cellular processes in plant tissues.

Table 3: Phytotoxic Effects on Seedling Growth

CompoundConcentration (µg)Seedling Height Reduction (%)
This compound≥1035
Control-0

Case Study: Use in Biocontrol

In a recent experimental setup, researchers applied a blend of VOCs including this compound to control bacterial pathogens in greenhouse crops. The results indicated a significant reduction in bacterial populations compared to untreated controls, showcasing its potential as a biocontrol agent .

Case Study: Environmental Impact

A study assessing air quality found that emissions from agricultural practices containing aliphatic hydrocarbons, including this compound, can negatively affect local ecosystems by inhibiting the growth of both beneficial microbes and plants . This highlights the need for careful management when utilizing such compounds in agricultural practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1-undecene, and how can researchers validate yield reproducibility?

  • Methodological Answer : Prioritize catalytic methods (e.g., acid-catalyzed dehydration or Wittig reactions) with controlled temperature (80–120°C) and inert atmospheres to minimize side reactions. Validate yields using gas chromatography (GC) or HPLC, comparing results with literature benchmarks. Replicate procedures at least three times to assess reproducibility, and document deviations in reaction parameters (e.g., solvent purity, catalyst loading) . For rigorous reporting, follow structured experimental sections as outlined in academic guidelines, including raw data in appendices .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural purity?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm alkene position and methyl branching. Use FTIR to identify C-H stretching frequencies (sp3^3 vs. sp2^2 hybridization). Mass spectrometry (EI/CI) can verify molecular weight (168.323 g/mol) and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design a preliminary stability study for this compound under varying storage conditions?

  • Methodological Answer : Test thermal stability by incubating samples at 25°C, 40°C, and 60°C under inert and ambient atmospheres. Monitor degradation via GC-MS at intervals (e.g., 1, 7, 30 days). Include control samples with antioxidants (e.g., BHT) to assess oxidative stability. Report statistical significance using t-tests for pairwise comparisons .

Advanced Research Questions

Q. How can computational modeling elucidate isomerization pathways of this compound under catalytic conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and energy barriers for double-bond migration. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Use software like Gaussian or ORCA, and ensure basis sets (e.g., B3LYP/6-31G*) align with published studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Conduct a systematic review of literature (e.g., Cochrane methods) to identify variables affecting yields, such as catalyst type (homogeneous vs. heterogeneous), solvent polarity, or reaction time. Perform meta-analyses to quantify effect sizes and heterogeneity. Replicate disputed protocols with controlled variables, and publish raw datasets for transparency .

Q. How can advanced statistical methods improve the interpretation of structure-activity relationship (SAR) studies involving this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with biological activity. Use ANOVA to assess significance across derivative groups. Validate models via cross-validation and external datasets. Document software (e.g., R, Python) and code repositories for reproducibility .

Q. Data Analysis and Reporting

Q. What are best practices for presenting contradictory spectral data in publications?

  • Methodological Answer : Include high-resolution spectra in supplementary materials, annotated with peak assignments and possible impurities. Compare observed data with computational predictions or analogous compounds. Discuss potential sources of error (e.g., solvent residues, baseline noise) and provide error margins for integrations .

Q. How should researchers structure a manuscript to highlight novel synthetic methodologies for this compound?

  • Methodological Answer : Follow the "Introduction, Methods, Results, Discussion" (IMRaD) framework. In the Methods section, detail catalyst preparation, reaction monitoring (e.g., TLC/GC), and purification steps (e.g., distillation, column chromatography). Use tables to summarize yield optimization data and figures to illustrate mechanistic proposals. Cite prior work to contextualize novelty .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound toxicity data in preclinical studies?

  • Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination in rodents). Disclose conflicts of interest and funding sources. Share raw data via repositories like Zenodo, and include negative controls to validate assay specificity. Follow ethical review board protocols for animal studies .

Q. How can researchers enhance reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document batch-to-batch variability using control charts (e.g., X-bar/R charts). Validate purity at each scale-up stage (e.g., 1g → 100g) via NMR and GC. Publish detailed SOPs with troubleshooting notes (e.g., exothermicity management). Collaborate with independent labs for third-party verification .

Properties

CAS No.

74630-39-0

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

XOPDEIDKEIFVSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.